molecular formula C17H36S B1584891 1-Heptadecanethiol CAS No. 53193-22-9

1-Heptadecanethiol

Cat. No.: B1584891
CAS No.: 53193-22-9
M. Wt: 272.5 g/mol
InChI Key: FXOGYMXDUYOYKR-UHFFFAOYSA-N
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Description

1-Heptadecanethiol (CAS No. 53193-22-9) is a long-chain aliphatic thiol with the molecular formula C₁₇H₃₆S and a molar mass of 272.53 g/mol . It belongs to the organosulfur compound family, characterized by a terminal sulfhydryl (-SH) group attached to a 17-carbon alkyl chain. This structure enables its use in self-assembled monolayers (SAMs), lubrication, and surface functionalization due to the strong affinity of thiol groups for metal surfaces like gold .

Key thermodynamic properties include a vaporization enthalpy (ΔvH) of 74.6 kJ/mol within a temperature range of 481–657 K, as measured by static vapor pressure methods . The compound’s hydrophobic alkyl chain contributes to its low solubility in polar solvents, while its relatively high molecular weight enhances stability in non-polar environments.

Properties

CAS No.

53193-22-9

Molecular Formula

C17H36S

Molecular Weight

272.5 g/mol

IUPAC Name

heptadecane-1-thiol

InChI

InChI=1S/C17H36S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h18H,2-17H2,1H3

InChI Key

FXOGYMXDUYOYKR-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCS

Canonical SMILES

CCCCCCCCCCCCCCCCCS

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Data for C₁₇ Compounds

Compound CAS Number Functional Group Molar Mass (g/mol) Vaporization Enthalpy (ΔvH, kJ/mol) Temperature Range (K)
This compound 53193-22-9 -SH 272.53 74.6 481–657
Heptadecylamine 4200-95-7 -NH₂ 255.48 68.2 522–636
1-Heptadecanol 1454-85-9 -OH 256.47 108.2 ± 0.8 298

Key Findings: 1. Vaporization Enthalpy: - this compound exhibits a higher ΔvH (74.6 kJ/mol) than heptadecylamine (68.2 kJ/mol) but lower than 1-heptadecanol (108.2 kJ/mol) . This trend reflects differences in intermolecular forces: - Alcohols: Strong hydrogen bonding (-OH) dominates, requiring more energy for vaporization. - Thiols: Weaker hydrogen bonding (-SH) compared to alcohols but stronger London dispersion forces due to higher molar mass (272.53 vs. 255.48 g/mol for the amine).

Generally, alcohols > thiols > amines in melting points due to hydrogen-bonding strength.

Applications: this compound: Preferred in SAMs and nanotechnology due to sulfur-metal interactions. Heptadecylamine: Used in surfactants and corrosion inhibition, leveraging its amine group’s basicity. 1-Heptadecanol: Common in lubricants and cosmetics, benefiting from its hydrophobicity and high thermal stability.

Comparison with Shorter-Chain Thiols

  • Chain Length Effects : Longer alkyl chains (e.g., C₁₇ vs. C₁₀) increase hydrophobicity and melting points but reduce solubility in polar solvents.
  • Thermodynamic Stability : Longer chains enhance van der Waals interactions, raising vaporization enthalpies. For example, this compound (ΔvH = 74.6 kJ/mol) exceeds 1-decanethiol (ΔvH ≈ 60–65 kJ/mol, estimated) .

Research Implications and Industrial Relevance

The higher ΔvH of this compound compared to heptadecylamine underscores its suitability for high-temperature applications, such as stabilizing nanoparticles in catalytic processes. Conversely, 1-heptadecanol’s superior thermal stability (ΔvH = 108.2 kJ/mol) makes it ideal for lubricants and coatings .

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